Cas no 1254034-33-7 (5-Bromo-2-(difluoromethyl)toluene)

5-Bromo-2-(difluoromethyl)toluene is a halogenated aromatic compound featuring a bromo substituent at the 5-position and a difluoromethyl group at the 2-position of the toluene backbone. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The bromo group facilitates cross-coupling reactions, while the difluoromethyl moiety enhances metabolic stability and lipophilicity in derived compounds. Its well-defined purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound is typically handled under inert conditions to preserve its integrity, and its reactivity profile makes it suitable for selective functionalization in complex molecular frameworks.
5-Bromo-2-(difluoromethyl)toluene structure
1254034-33-7 structure
商品名:5-Bromo-2-(difluoromethyl)toluene
CAS番号:1254034-33-7
MF:C8H7BrF2
メガワット:221.041988611221
MDL:MFCD18391194
CID:4985275
PubChem ID:129959718

5-Bromo-2-(difluoromethyl)toluene 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-(difluoromethyl)toluene
    • SY265880
    • 4-BROMO-1-(DIFLUOROMETHYL)-2-METHYLBENZENE
    • SCHEMBL21665961
    • CZBYICKYTASGBW-UHFFFAOYSA-N
    • G74975
    • A1-32695
    • DB-396472
    • EN300-382839
    • MFCD18391194
    • DTXSID201265940
    • 1254034-33-7
    • MDL: MFCD18391194
    • インチ: 1S/C8H7BrF2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3
    • InChIKey: CZBYICKYTASGBW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C(F)F)=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 219.96992g/mol
  • どういたいしつりょう: 219.96992g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 0

5-Bromo-2-(difluoromethyl)toluene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-382839-0.05g
4-bromo-1-(difluoromethyl)-2-methylbenzene
1254034-33-7 95.0%
0.05g
$166.0 2025-03-16
Enamine
EN300-382839-0.25g
4-bromo-1-(difluoromethyl)-2-methylbenzene
1254034-33-7 95.0%
0.25g
$353.0 2025-03-16
Enamine
EN300-382839-0.5g
4-bromo-1-(difluoromethyl)-2-methylbenzene
1254034-33-7 95.0%
0.5g
$557.0 2025-03-16
Enamine
EN300-382839-1.0g
4-bromo-1-(difluoromethyl)-2-methylbenzene
1254034-33-7 95.0%
1.0g
$714.0 2025-03-16
Aaron
AR01BIXA-5g
4-BROMO-1-(DIFLUOROMETHYL)-2-METHYLBENZENE
1254034-33-7 95%
5g
$3497.00 2023-12-16
A2B Chem LLC
AW16258-5g
4-BROMO-1-(DIFLUOROMETHYL)-2-METHYLBENZENE
1254034-33-7 95%
5g
$2693.00 2024-04-20
1PlusChem
1P01BIOY-100mg
4-BROMO-1-(DIFLUOROMETHYL)-2-METHYLBENZENE
1254034-33-7 95%
100mg
$381.00 2024-07-09
1PlusChem
1P01BIOY-250mg
4-BROMO-1-(DIFLUOROMETHYL)-2-METHYLBENZENE
1254034-33-7 95%
250mg
$533.00 2024-07-09
1PlusChem
1P01BIOY-500mg
4-BROMO-1-(DIFLUOROMETHYL)-2-METHYLBENZENE
1254034-33-7 95%
500mg
$805.00 2024-07-09
Aaron
AR01BIXA-250mg
4-Bromo-1-(difluoromethyl)-2-methylbenzene
1254034-33-7 95%
250mg
$775.00 2025-02-13

5-Bromo-2-(difluoromethyl)toluene 関連文献

5-Bromo-2-(difluoromethyl)tolueneに関する追加情報

5-Bromo-2-(difluoromethyl)toluene: A Comprehensive Overview

The compound 5-Bromo-2-(difluoromethyl)toluene, with the CAS number 1254034-33-7, is an aromatic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position and a difluoromethyl group at the 2-position of the toluene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 5-Bromo-2-(difluoromethyl)toluene in drug discovery. Researchers have explored its role as a building block in synthesizing bioactive compounds, particularly in the development of anticancer agents. The bromine atom at the 5-position serves as an electrophilic site, facilitating various substitution reactions that are crucial in medicinal chemistry. Additionally, the difluoromethyl group at the 2-position contributes to the molecule's stability and enhances its pharmacokinetic properties, making it a promising candidate for drug development.

In terms of synthesis, 5-Bromo-2-(difluoromethyl)toluene can be prepared through a variety of methods, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. Recent advancements in catalytic techniques have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These methods have been optimized to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of pharmaceutical and industrial applications.

The physical properties of 5-Bromo-2-(difluoromethyl)toluene are also noteworthy. It has a melting point of approximately 45°C and a boiling point around 180°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions and separations.

One of the most exciting developments involving 5-Bromo-2-(difluoromethyl)toluene is its application in materials science. Researchers have investigated its potential as a precursor for advanced materials such as polymers and nanoparticles. The bromine atom can be easily replaced with other functional groups, enabling the creation of tailored materials with specific properties. For instance, replacing bromine with hydroxyl or amino groups can lead to biocompatible materials suitable for biomedical applications.

In conclusion, 5-Bromo-2-(difluoromethyl)toluene is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.

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